molecular formula C7H5ClN2S B13930966 5-Chlorobenzo[d]thiazol-7-amine

5-Chlorobenzo[d]thiazol-7-amine

Cat. No.: B13930966
M. Wt: 184.65 g/mol
InChI Key: KBCKZZCYCRCCAQ-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]thiazol-7-amine is a high-purity chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound belongs to the benzothiazole class of heterocyclic scaffolds, which are recognized for their wide spectrum of potent biological activities . Specifically, benzothiazole derivatives have demonstrated significant antitumor, antimicrobial, anti-inflammatory, and antiviral properties in scientific research, making them privileged structures in medicinal chemistry . The structural motif of 5-Chlorobenzo[d]thiazol-7-amine, featuring a chloro-substituted benzothiazole core with an amine functional group, provides a versatile building block for the synthesis of more complex molecules. Recent studies highlight that novel benzothiazole derivatives are promising candidates for developing dual-action therapies that target both cancer and chronic inflammation, a key factor in tumor progression . Research indicates that such compounds can inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress the activity of pro-inflammatory cytokines like IL-6 and TNF-α . Furthermore, the benzothiazole nucleus is easily functionalized and is frequently employed in multicomponent reactions to efficiently construct diverse heterocyclic libraries for biological screening . This compound is provided for research applications only, including as a precursor in organic synthesis, a candidate for high-throughput screening, and a building block in the development of novel therapeutic agents. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or human use.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

5-chloro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C7H5ClN2S/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2

InChI Key

KBCKZZCYCRCCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)SC=N2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Benzothiazole Precursors

  • Starting Material: Benzo[d]thiazol-2-amine or anthranilate derivatives.
  • Chlorination Reagents: Sodium hypochlorite solution combined with glacial acetic acid has been used effectively as a chlorinating agent under controlled low-temperature conditions (below -5°C) to ensure selective chlorination at the 5-position of the benzothiazole ring.
  • Solvent System: A mixture of organic solvent and water facilitates the reaction and subsequent work-up.
  • Reaction Conditions: The chlorination is performed under mild conditions to minimize side reactions and equipment corrosion.
  • Outcome: This method yields 2-amino-5-chlorobenzoic acid methyl ester intermediates with high efficiency and purity.
  • Yield: Over 85% yield reported, with environmentally friendly and cost-effective advantages due to low-toxicity reagents and solvent recyclability.

Conversion to 5-Chlorobenzo[d]thiazol-7-amine

  • The chlorinated intermediates are subjected to amination, often via ammonolysis or reaction with ammonia under pressure and heating in an autoclave.
  • Post-reaction purification involves dissolving crystals in dichloromethane, activated carbon treatment, and filtration to obtain the final amine product.
  • This two-step synthesis (chlorination followed by amination) is practical and scalable, making it suitable for industrial applications.

Diazotization and Azide Substitution Routes

An alternative synthetic route involves diazotization of benzo[d]thiazol-2-amine derivatives followed by azide substitution, which can be adapted for preparing various substituted benzothiazoles, including chlorinated analogs.

  • Method A: Direct diazotization using 85% phosphoric acid, nitric acid, and aqueous sodium nitrite, followed by addition of aqueous sodium azide.
  • Outcome: Rapid formation of azido-substituted benzothiazoles with high yields (up to 84%).
  • Method B: Starting from 2-chlorobenzo[d]thiazole, reaction with sodium azide affords the azido intermediate but with moderate yield (~50%), making this less favorable.
  • Although this method primarily targets azido derivatives, the intermediates can be further transformed into amines via reduction steps, which could be adapted for 5-chlorobenzo[d]thiazol-7-amine synthesis.

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

Recent advances have employed palladium-catalyzed cross-coupling reactions to build complex benzothiazole derivatives, which can be tailored to introduce chlorine and amine functionalities at desired positions.

  • Procedure: Coupling of 2-amino-5-chlorobenzothiazole with various aryl halides in the presence of potassium carbonate and Pd(dppf)Cl2 catalyst in 1,4-dioxane at elevated temperatures (~100°C).
  • Post-Coupling Functionalization: Subsequent acylation or amination reactions under controlled conditions yield target compounds with high purity.
  • Yields: Reported yields for intermediates and final compounds range from 53% to 79%, depending on the substituents and reaction conditions.
  • This method provides versatility for synthesizing derivatives structurally related to 5-chlorobenzo[d]thiazol-7-amine and is useful for medicinal chemistry applications.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents & Conditions Yield (%) Notes
1 Anthranilate derivatives Sodium hypochlorite, glacial acetic acid, < -5°C >85 Two-step synthesis with ammonolysis; environmentally friendly and scalable
2 Benzo[d]thiazol-2-amine Diazotization: H3PO4, HNO3, NaNO2; NaN3 addition 84 (Method A) Rapid azidation; subsequent reduction needed for amine formation
3 2-Amino-5-chlorobenzothiazole Pd(dppf)Cl2, K2CO3, 1,4-dioxane, 100°C 53–79 Cross-coupling for complex derivatives; versatile for medicinal chemistry
4 2-Chloro-3-formylquinoline + benzo[d]thiazol-2-amine Acetic acid, ethanol, room temperature, 8–10 h 88–98 Schiff base formation; useful for derivative synthesis

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Purification: Column chromatography with silica gel using dichloromethane/methanol mixtures is standard.
  • Characterization: Products are confirmed by spectroscopic methods including IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and melting point analysis.
  • Yields and Purity: High yields (up to 98%) and purity are achievable with optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Anticancer Activity: Substituent Effects on Potency

A key comparison lies in the substitution patterns of benzothiazole and benzoxazole derivatives:

Compound Structure IC50 (μM) Cell Line Key Observation Reference
5-Chlorobenzo[d]oxazole (12k) Benzoxazole, 5-Cl, 7-amide 28.36 (HepG2) HepG2 Moderate activity; 5-Cl less potent than 5-Me
5-Methylbenzo[d]oxazole (12c) Benzoxazole, 5-Me 10.50–74.30 HepG2, MCF-7 Higher potency than 5-Cl analogs
2-(4-Aminophenyl)-6-fluoro-N-(substitutedphenyl)benzo[d]thiazol-7-amine Benzothiazole, 6-F, 7-NH2 Not specified Broad screening Novel anticancer agents; structural similarity to target compound

Key Findings :

  • Chlorine substitution at the 5-position in benzoxazoles (e.g., 12k) reduces anticancer potency compared to methyl-substituted analogs (e.g., 12c). For example, 12k has an IC50 of 28.36 μM against HepG2, while 12c achieves IC50 as low as 10.50 μM .
  • Fluoro and amino substitutions on benzothiazoles (e.g., in ) may enhance target selectivity, though direct comparisons to 5-Cl derivatives require further data.

Antiviral Activity: Role of Heterocycle Core

The 5-chlorobenzo[b]thiophene derivative 45B5 (EC50 = 16.9 μM) inhibits varicella-zoster virus (VZV) by disrupting viral DNA encapsidation via ORF54 mutations . While structurally distinct (thiophene vs.

Neurochemical Modulation: Comparison with Isoxazole Derivatives

5-Chlorobenzo[d]isoxazol-3-ol (CBIO) increases D-serine levels in the hippocampus, impacting glutamatergic signaling . Unlike the thiazole-based target compound, CBIO’s isoxazole core and hydroxyl group enable distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration.

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